Nch3CCP
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Overview
Description
It is a chemical compound that has been studied for its interaction with mitochondrial proteins, particularly cytochrome c oxidase . This compound is known for its role as a protonophore, which means it can transport protons across biological membranes, disrupting the proton gradient and affecting cellular respiration.
Preparation Methods
The synthesis of N-methyl carbonyl cyanide phenylhydrazone involves the reaction of carbonyl cyanide with N-methyl phenylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using recrystallization techniques .
Industrial production methods for N-methyl carbonyl cyanide phenylhydrazone are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates involved in the synthesis.
Chemical Reactions Analysis
N-methyl carbonyl cyanide phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert N-methyl carbonyl cyanide phenylhydrazone into different hydrazine derivatives.
Substitution: The phenylhydrazone group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-methyl carbonyl cyanide phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of hydrazone derivatives.
Biology: This compound is used to investigate the role of protonophores in disrupting mitochondrial function and cellular respiration.
Medicine: Research on N-methyl carbonyl cyanide phenylhydrazone has implications for understanding diseases related to mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders.
Mechanism of Action
The mechanism of action of N-methyl carbonyl cyanide phenylhydrazone involves its ability to act as a protonophore. It transports protons across biological membranes, disrupting the proton gradient essential for ATP synthesis in mitochondria. This disruption leads to a decrease in cellular energy production and can induce cell death. The molecular targets of this compound include cytochrome c oxidase and other mitochondrial proteins involved in the electron transport chain .
Comparison with Similar Compounds
N-methyl carbonyl cyanide phenylhydrazone is similar to other protonophores such as carbonyl cyanide phenylhydrazone (CCCP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). it has unique properties due to the presence of the N-methyl group, which affects its lipophilicity and binding affinity to mitochondrial proteins. This makes it a valuable tool for studying the specific effects of protonophores on cellular respiration and mitochondrial function .
Similar compounds include:
- Carbonyl cyanide phenylhydrazone (CCCP)
- Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
- Other hydrazone derivatives with varying substituents on the phenyl ring .
Properties
CAS No. |
51337-38-3 |
---|---|
Molecular Formula |
C10H7ClN4 |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylhydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H7ClN4/c11-9-3-1-8(2-4-9)7-14-15-10(5-12)6-13/h1-4,14H,7H2 |
InChI Key |
QVHDUTVOJVFEKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |
51337-38-3 | |
Synonyms |
4-chlorophenyl-N-methylhydrazonopropanedinitrile NCH3CCP |
Origin of Product |
United States |
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